
Fmoc-D-Kynurenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-Kynurenine is a derivative of kynurenine, an intermediate in the tryptophan metabolism pathway. It is commonly used in solid-phase peptide synthesis due to its stability and ease of incorporation into peptides. The Fmoc (9-fluorenylmethoxycarbonyl) group is a protective group used in peptide synthesis to protect the amino group of the amino acid during the synthesis process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fmoc-D-Kynurenine can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The synthesis typically involves the protection of the amino group with the Fmoc group, followed by the coupling of the protected amino acid to a resin. The Fmoc group is then removed using a base such as piperidine, and the peptide chain is elongated by sequential addition of amino acids .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and resins, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-D-Kynurenine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Camps cyclization, which occurs in the solid-phase when kynurenine synthons are exposed to 20% 2-methylpiperidine in dimethylformamide (DMF) .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinolinic acid derivatives .
Aplicaciones Científicas De Investigación
Fmoc-D-Kynurenine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Fmoc-D-Kynurenine involves its incorporation into peptides, where it can influence the peptide’s structure and function. In the kynurenine pathway, it acts as an intermediate, modulating the activity of enzymes and receptors involved in tryptophan metabolism. This modulation can affect various cellular processes, including immune response and neuronal activity .
Comparación Con Compuestos Similares
Fmoc-L-Kynurenine: Similar to Fmoc-D-Kynurenine but with a different stereochemistry.
Fmoc-L-Tryptophan: Another amino acid derivative used in peptide synthesis.
Fmoc-L-Phenylalanine: Used in peptide synthesis with different side chain properties.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence the biological activity of the peptides it is incorporated into. Its stability and ease of use in SPPS make it a valuable tool in peptide synthesis .
Propiedades
IUPAC Name |
(2R)-4-(2-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c26-21-12-6-5-11-19(21)23(28)13-22(24(29)30)27-25(31)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14,26H2,(H,27,31)(H,29,30)/t22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNQSJVSXLYNBV-JOCHJYFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)C4=CC=CC=C4N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)C4=CC=CC=C4N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
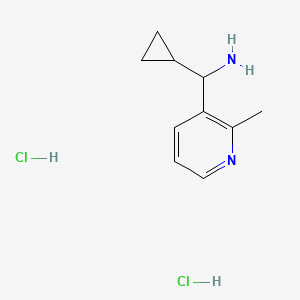
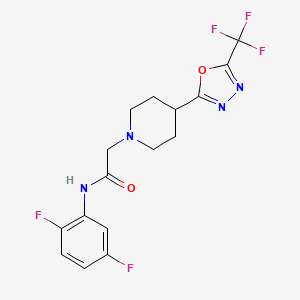
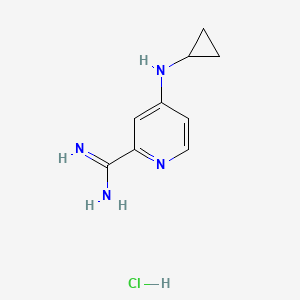
![N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide](/img/structure/B2898916.png)
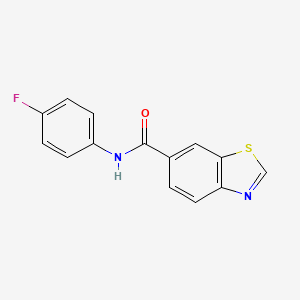
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2898920.png)

![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE](/img/structure/B2898922.png)

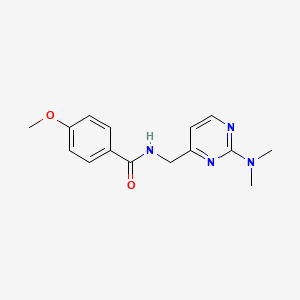
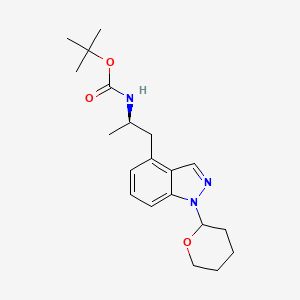
![5-fluoro-6-phenyl-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B2898931.png)
![N-tert-butyl-4-{[2-(4-fluorophenoxy)acetamido]methyl}piperidine-1-carboxamide](/img/structure/B2898933.png)
![N-(4-{4-oxo-5-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}phenyl)acetamide](/img/structure/B2898934.png)
